1-methyl-N-propyl-1H-pyrazol-3-amine
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Overview
Description
1-methyl-N-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a propyl group at the N-position. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-aminopyrazole with propyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the propyl halide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of 1-methyl-3-aminopyrazole, followed by its reaction with propyl halides. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used, and the reaction is typically carried out at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, N-oxides, and hydrazine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-methyl-N-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and the nature of the target. The pyrazole ring is known to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-3-amine: Similar structure but lacks the propyl group, leading to different chemical and biological properties.
1-methyl-1H-pyrazol-4-amine: Substitution at the 4-position instead of the 3-position, resulting in different reactivity and applications.
1-benzyl-1H-pyrazol-3-amine: Benzyl group instead of propyl, affecting its solubility and biological activity.
Uniqueness
1-methyl-N-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H13N3 |
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Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-methyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-3-5-8-7-4-6-10(2)9-7/h4,6H,3,5H2,1-2H3,(H,8,9) |
InChI Key |
BJFBTLSNIVHHOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1)C |
Origin of Product |
United States |
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